Propiolic Acid Sodium Salt

Descripción general

Descripción

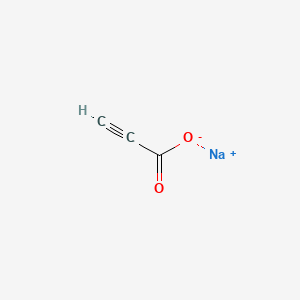

Propiolic Acid Sodium Salt, also known as sodium propiolate, is an organic compound with the formula C₃HNaO₂. It is the sodium salt of propiolic acid, which is the simplest acetylenic carboxylic acid. This compound is a white solid that is soluble in water and is known for its reactivity due to the presence of both a carboxylate group and an alkyne group.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Sodium propiolate can be synthesized by treating propiolic acid with sodium hydroxide in methanol. The reaction is typically carried out in the dark to prevent light-induced decomposition. The reaction conditions involve cooling the solution to 10°C and stirring for one hour at room temperature. The solvent is then removed by rotary evaporation, and the product is dried under high vacuum .

Industrial Production Methods

Commercially, propiolic acid, the precursor to sodium propiolate, is prepared by oxidizing propargyl alcohol at a lead electrode or by decarboxylation of acetylenedicarboxylic acid . The sodium salt is then formed by neutralizing the acid with sodium hydroxide.

Análisis De Reacciones Químicas

Types of Reactions

Propiolic Acid Sodium Salt undergoes various chemical reactions, including:

Oxidation: Exposure to sunlight converts it into trimesic acid (benzene-1,3,5-tricarboxylic acid).

Bromination: It reacts with bromine to form dibromoacrylic acid.

Substitution: With hydrogen chloride, it forms chloroacrylic acid.

Condensation: Its ethyl ester condenses with hydrazine to form pyrazolone.

Common Reagents and Conditions

Oxidation: Sunlight exposure.

Bromination: Bromine.

Substitution: Hydrogen chloride.

Condensation: Hydrazine.

Major Products

Trimesic acid: from oxidation.

Dibromoacrylic acid: from bromination.

Chloroacrylic acid: from substitution.

Pyrazolone: from condensation.

Aplicaciones Científicas De Investigación

Food Industry Applications

Sodium propionate is widely used as a food preservative due to its antifungal properties. It is represented by the food labeling E number E281 in Europe and is approved for use in various regions including the USA and Australia.

Key Uses:

- Mold Inhibitor : Primarily used in baked goods, such as bread and cakes, to prevent mold growth.

- Flavoring Agent : Imparts a pleasant taste similar to cheese in certain products.

- Shelf Life Extender : Enhances the storage stability of food products.

Case Study: Baked Goods Preservation

Research indicates that sodium propionate significantly reduces mold growth in bread stored at room temperature. In a controlled study, loaves treated with sodium propionate showed a 50% reduction in mold incidence compared to untreated controls after one week of storage .

Agricultural Applications

In agriculture, sodium propionate is utilized as a preservative for animal feed and silage. Its ability to inhibit mold growth helps maintain the quality of feed.

Key Uses:

- Animal Feed Preservative : Prevents spoilage and enhances nutritional quality.

- Silage Treatment : Improves the hygienic quality of silage made from wilted grass.

Case Study: Silage Quality Improvement

A study demonstrated that adding sodium propionate to silage increased its aerobic stability by reducing mold counts by over 60% compared to untreated silage . This application is crucial for livestock nutrition, especially during storage.

Pharmaceutical Applications

Sodium propionate is also recognized for its potential therapeutic uses. It exhibits antimicrobial properties and is being explored for use in topical formulations.

Key Uses:

- Topical Antifungal Agent : Effective against various fungal infections in livestock.

- Preservative in Pharmaceuticals : Used in formulations to extend shelf life and prevent microbial contamination.

Case Study: Antifungal Efficacy

In veterinary studies, sodium propionate was applied topically to treat fungal infections in cattle. Results indicated a significant decrease in infection rates within two weeks of treatment .

Toxicity Data:

Mecanismo De Acción

The mechanism by which propiolic acid, sodium salt exerts its effects involves its reactivity as an acetylenic carboxylate. The alkyne group can participate in various addition reactions, while the carboxylate group can engage in nucleophilic substitution. These reactions can lead to the formation of a wide range of products, making it a versatile compound in synthetic chemistry .

Comparación Con Compuestos Similares

Similar Compounds

- Methyl propiolate

- Ethyl propiolate

- Propargylic acid

Comparison

Propiolic Acid Sodium Salt is unique due to its dual functionality as both an alkyne and a carboxylate. This dual reactivity allows it to participate in a broader range of chemical reactions compared to its esters like methyl and ethyl propiolate, which primarily act as alkynes. Additionally, the sodium salt form is more soluble in water, making it more versatile in aqueous reactions .

Actividad Biológica

Propiolic Acid Sodium Salt, also known as sodium propiolate, is a sodium salt of propiolic acid, characterized by the chemical formula . This compound has gained attention for its biological activities, particularly in antimicrobial applications and potential therapeutic uses.

- Molecular Weight : 96.07 g/mol

- Chemical Structure : The structure consists of a three-carbon chain with a carboxylate group, which contributes to its biological activity.

- Solubility : Soluble in water, which enhances its application in various formulations.

Antimicrobial Properties

This compound exhibits significant antimicrobial activity against a range of microorganisms. Its mechanism of action primarily involves:

- pH Reduction : The compound can lower the pH of its environment, creating conditions unfavorable for pathogenic microbes .

- Metabolic Interference : It disrupts microbial metabolism by competing with essential metabolic pathways, particularly through the inhibition of enzymes involved in glucose metabolism in certain fungi .

Case Studies and Research Findings

- Antifungal Activity :

- Bacteriostatic Effects :

- Metabolism in Humans :

Toxicological Studies

This compound has been reported to have low acute toxicity. Studies show no significant adverse effects on growth or organ weights in animal models when administered at controlled doses .

| Study Type | Findings |

|---|---|

| Antifungal Efficacy | Inhibited molds at 0.0125% to 1.25% concentration |

| Bacteriostatic | Effective against bacteria at 1.6% to 6% |

| Toxicity | Low toxicity; no significant adverse effects noted |

Food Preservation

This compound is utilized as a food preservative due to its antimicrobial properties, particularly effective against molds and bacteria that spoil food products. Its ability to maintain food safety while extending shelf life makes it an attractive option for food manufacturers .

Therapeutic Potential

Emerging research suggests potential therapeutic applications of this compound in treating infections caused by resistant strains of bacteria and fungi. Further studies are needed to explore these applications fully.

Propiedades

IUPAC Name |

sodium;prop-2-ynoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H2O2.Na/c1-2-3(4)5;/h1H,(H,4,5);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWLVRCRDPVJBKL-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3HNaO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

471-25-0 (Parent) | |

| Record name | Propiolic acid, sodium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000920387 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID60238822 | |

| Record name | Propiolic acid, sodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60238822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

92.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

920-38-7 | |

| Record name | Propiolic acid, sodium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000920387 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propiolic acid, sodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60238822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.